4-Nitrobenzoyl-d4 Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

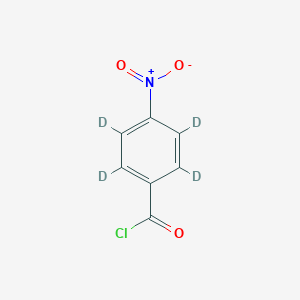

2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride: is a deuterated derivative of 4-nitrobenzoyl chloride. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mechanistic investigations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride typically involves the deuteration of 4-nitrobenzoyl chloride. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound may involve similar deuteration techniques but on a larger scale. The use of specialized reactors and catalysts can enhance the efficiency and yield of the deuteration process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high isotopic purity.

化学反応の分析

Types of Reactions: 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Substitution Reactions: Products depend on the substituent introduced.

Reduction Reactions: 2,3,5,6-Tetradeuterio-4-aminobenzoyl chloride.

Hydrolysis: 2,3,5,6-Tetradeuterio-4-nitrobenzoic acid.

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- Drug Synthesis : 4-Nitrobenzoyl-d4 Chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of complex molecules necessary for drug action. For instance, it has been employed in creating benzofuran derivatives which are potential positron emission tomography (PET) tracers for neuroimaging applications .

- Cytotoxicity Studies : The compound has been involved in studies assessing the cytotoxic effects of related benzoyl derivatives on cancer cell lines, demonstrating its relevance in anticancer drug discovery .

- Analytical Chemistry

- Synthetic Chemistry

Case Studies and Research Findings

- A study highlighted the synthesis of novel piperazine derivatives using 4-nitrobenzoyl chloride that exhibited significant antiproliferative activity against various cancer cell lines including liver and breast cancers. This underscores its potential role in developing new therapeutic agents .

- Another research demonstrated the automated synthesis of [11C]PiB, a radiopharmaceutical for PET imaging, utilizing 4-Nitrobenzoyl chloride as a key intermediate. This application illustrates its importance in enhancing neuroimaging techniques for Alzheimer's disease diagnosis .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis and development | Used in synthesizing benzofuran derivatives for PET imaging |

| Analytical Chemistry | Enhances mass spectrometric analysis due to unique isotopic signature | Useful in tracing metabolic pathways |

| Synthetic Chemistry | Reagent for various organic reactions (Michael addition, etc.) | Essential for creating complex organic molecules |

| Cytotoxicity Studies | Evaluated for anticancer properties through derivatives synthesized from it | Significant activity against liver and breast cancer cell lines |

作用機序

The mechanism of action of 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in various chemical reactions, while the deuterium atoms can influence reaction kinetics and pathways. The compound’s effects are mediated by its ability to undergo substitution, reduction, and hydrolysis reactions, which can lead to the formation of different products with distinct biological or chemical activities.

類似化合物との比較

4-Nitrobenzoyl chloride: The non-deuterated parent compound.

2,3,5,6-Tetradeuterio-4-aminobenzoyl chloride: A reduction product of the nitro compound.

2,3,5,6-Tetradeuterio-4-nitrobenzoic acid: A hydrolysis product.

Uniqueness: 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic effects are studied.

生物活性

4-Nitrobenzoyl-d4 chloride is a derivative of benzoyl chloride that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a nitro group at the para position of the benzoyl moiety. This modification can significantly influence its reactivity and biological properties. The synthesis typically involves the reaction of 4-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride, resulting in the formation of 4-nitrobenzoyl chloride, which can then be isotopically labeled with deuterium (d4) for specific applications in research.

Antimicrobial Properties

Research indicates that compounds derived from benzoyl chlorides, including this compound, exhibit varying degrees of antimicrobial activity. In a study comparing several benzoyl derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that some derivatives showed significant inhibition at low concentrations. For instance, the minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 4 µg/mL, indicating potent antimicrobial properties .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Other Benzoyl Derivatives | >5000 | Escherichia coli |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, studies have demonstrated that derivatives can significantly reduce the production of these cytokines in macrophage cell lines stimulated by lipopolysaccharides .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various benzoyl chloride derivatives, including this compound. The study involved treating bacterial cultures with different concentrations of the compound and measuring growth inhibition. Results indicated a dose-dependent response, with significant bacterial cell death observed at concentrations above the MIC.

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the inflammatory response modulation by this compound in a murine model. The compound was administered to mice subjected to xylene-induced ear swelling, a common model for assessing anti-inflammatory activity. The results showed a marked reduction in swelling compared to control groups, suggesting that the compound effectively mitigates inflammatory responses .

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHHIUENRGTHK-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。